molecular formula C55H70N12O10 B12415941 Zuvotolimod

Zuvotolimod

Cat. No.: B12415941
M. Wt: 1059.2 g/mol
InChI Key: JMDJMYUCIGMITJ-UCNLINEOSA-N
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Description

Zuvotolimod is a myeloid cell agonist compound-linker used in antibody-drug conjugates. It is primarily researched for its potential applications in cancer and hepatitis treatments. The compound is known for its ability to activate myeloid cells, which play a crucial role in the immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zuvotolimod involves the preparation of a myeloid cell agonist compound-linker. The compound is synthesized through a series of chemical reactions that involve the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure the safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Zuvotolimod undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: this compound can also participate in reduction reactions, gaining electrons and forming reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Zuvotolimod has several scientific research applications, including:

    Chemistry: The compound is used in the study of myeloid cell activation and its role in immune responses.

    Biology: this compound is researched for its potential to modulate immune cell functions and its effects on various biological pathways.

    Medicine: The compound is being investigated for its potential use in cancer therapy, particularly in antibody-drug conjugates targeting specific cancer cells.

    Industry: this compound is used in the development of new therapeutic agents and in the study of drug delivery systems.

Mechanism of Action

Zuvotolimod exerts its effects by activating myeloid cells, which are a type of immune cell involved in the body’s defense mechanisms. The compound binds to specific receptors on the surface of myeloid cells, triggering a cascade of signaling pathways that lead to the activation and proliferation of these cells. This activation enhances the immune response, making it a potential therapeutic agent for cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Zuvotolimod include:

    Toll-like receptor agonists: These compounds also activate immune cells by binding to toll-like receptors.

    Other myeloid cell agonists: Compounds that activate myeloid cells through different mechanisms.

Uniqueness

This compound is unique in its specific activation of myeloid cells and its potential use in antibody-drug conjugates. Its ability to modulate the immune response makes it a promising candidate for therapeutic applications, particularly in cancer treatment.

Properties

Molecular Formula

C55H70N12O10

Molecular Weight

1059.2 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1

InChI Key

JMDJMYUCIGMITJ-UCNLINEOSA-N

Isomeric SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N

Origin of Product

United States

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